molecular formula C11H8N2S B10844041 4-Benzo[b]thiophen-4-yl-1H-imidazole

4-Benzo[b]thiophen-4-yl-1H-imidazole

Cat. No.: B10844041
M. Wt: 200.26 g/mol
InChI Key: QRRRICPYXPJYEH-UHFFFAOYSA-N
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Description

4-Benzo[b]thiophen-4-yl-1H-imidazole is a heterocyclic compound featuring a benzothiophene moiety fused to an imidazole ring. Notably, it exhibits inhibitory activity against the alpha-1D adrenergic receptor (ADRA1D) with a reported Ki value of 343 nM, suggesting therapeutic relevance in cardiovascular or neurological disorders .

Properties

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

5-(1-benzothiophen-4-yl)-1H-imidazole

InChI

InChI=1S/C11H8N2S/c1-2-8(10-6-12-7-13-10)9-4-5-14-11(9)3-1/h1-7H,(H,12,13)

InChI Key

QRRRICPYXPJYEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CSC2=C1)C3=CN=CN3

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers and Oxidation Derivatives

highlights structurally related compounds synthesized via Suzuki coupling and oxidation reactions. Key analogs include:

1-(Dibenzo[b,d]thiophen-4-yl)-1H-benzo[d]imidazole : Replacing the imidazole with benzimidazole reduces steric hindrance but may alter electronic density, affecting receptor binding. Yield: 78% .

Yield: 93% .

Heterocyclic Variants

describes 4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol , an impurity in Brexpiprazole synthesis. Here, the imidazole is replaced with a piperazine ring, emphasizing how heterocycle substitution modulates pharmacokinetics and receptor specificity .

Pharmacological Activity Comparison

Alpha-1D Adrenergic Receptor Inhibition

and provide Ki values for 4-Benzo[b]thiophen-4-yl-1H-imidazole and analogs:

Table 2: Inhibitory Activity Against ADRA1D

Compound Ki (nM) Reference
4-Benzo[b]thiophen-4-yl-1H-imidazole 343
MAZAPERTINE 0.2
NIGULDIPINE 191
8-Piperazin-1-yl-imidazo[1,2-a]pyrazine 3100

Key Findings :

  • MAZAPERTINE, a non-imidazole compound, shows superior potency (Ki = 0.2 nM), likely due to optimized steric and electronic interactions.
  • The higher Ki of 4-Benzo[b]thiophen-4-yl-1H-imidazole compared to NIGULDIPINE (191 nM) suggests that dibenzothiophene or benzimidazole scaffolds (as in ) may enhance binding affinity.

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